Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
Overview
Description
Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-: is a chemical compound with the molecular formula C9H12N4O3S and a molecular weight of 256.28 g/mol . It is also known by other names such as N4-Acetylsulfaguanidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-aminobenzenesulfonamide} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amide and sulfonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is used as a reagent in various organic synthesis reactions. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules.
Biology: The compound has applications in bioinformatics for the identification of N4-acetylcytidine sites in RNA with single-base resolution. This is crucial for understanding RNA modifications and their role in biological processes.
Medicine: Research has shown potential therapeutic applications of this compound in disease treatment. It is involved in the regulation of gene expression, RNA stability, and the efficiency of the translation process. Studies have also explored its use in periodontal tissue engineering and cardiology.
Industry: In the industrial sector, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can modify RNA by adding acetyl groups to cytidine residues, which affects gene expression and RNA stability. This modification plays a role in various biological processes and can influence the pathogenesis of diseases.
Comparison with Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone): Similar in structure but with different functional groups.
4-Acetylamino-4’-aminodiphenyl sulfone: Another related compound with sulfonyl and amide groups.
Uniqueness: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is unique due to its specific combination of amide and sulfonyl groups, which confer distinct chemical properties and reactivity. Its applications in bioinformatics and potential therapeutic uses further distinguish it from similar compounds.
Properties
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-6(14)12-7-2-4-8(5-3-7)17(15,16)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTLWPHLHNDHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885080 | |
Record name | Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-97-5 | |
Record name | N4-Acetylsulfaguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19077-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N4-Acetylsulfaguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N4-ACETYLSULFAGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3Y2W2RLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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